molecular formula C13H11N3S B15362451 1-Amino-3-methylthiobenzo[f]quinazoline

1-Amino-3-methylthiobenzo[f]quinazoline

Cat. No.: B15362451
M. Wt: 241.31 g/mol
InChI Key: JQMCCQIIGTWVPJ-UHFFFAOYSA-N
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Description

1-Amino-3-methylthiobenzo[f]quinazoline is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylthiobenzo[f]quinazoline can be synthesized through various methods, including aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis reaction

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylthiobenzo[f]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

1-Amino-3-methylthiobenzo[f]quinazoline has been extensively studied for its biological activities. Its applications include:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound in drug discovery.

  • Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.

  • Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1-Amino-3-methylthiobenzo[f]quinazoline exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, resulting in the observed biological activities.

Comparison with Similar Compounds

1-Amino-3-methylthiobenzo[f]quinazoline is compared with other quinazoline derivatives, such as 2-Amino-4-methylthiobenzo[f]quinazoline and 3-Amino-5-methylthiobenzo[f]quinazoline. While these compounds share structural similarities, this compound is unique in its specific arrangement of amino and methylthio groups, which contributes to its distinct biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and biological activities make it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-methylsulfanylbenzo[f]quinazolin-1-amine

InChI

InChI=1S/C13H11N3S/c1-17-13-15-10-7-6-8-4-2-3-5-9(8)11(10)12(14)16-13/h2-7H,1H3,(H2,14,15,16)

InChI Key

JQMCCQIIGTWVPJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3C=C2)C(=N1)N

Origin of Product

United States

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